Tetradodecylstannane
Description
Tetradodecylstannane is an organotin compound with the formula Sn(C₁₂H₂₅)₄, where a central tin atom is bonded to four dodecyl (C₁₂H₂₅) groups. Organotin compounds are widely used in industrial applications, including catalysts, stabilizers for plastics, and precursors for materials science. The long alkyl chains in this compound impart unique physicochemical properties, such as high hydrophobicity and thermal stability, distinguishing it from other stannanes with shorter or functionalized substituents .
Properties
CAS No. |
5827-56-5 |
|---|---|
Molecular Formula |
C48H100Sn |
Molecular Weight |
796 g/mol |
IUPAC Name |
tetradodecylstannane |
InChI |
InChI=1S/4C12H25.Sn/c4*1-3-5-7-9-11-12-10-8-6-4-2;/h4*1,3-12H2,2H3; |
InChI Key |
FDNSKZMGQQDYQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Other CAS No. |
5827-56-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares tetradodecylstannane with structurally related organotin compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | Sn(C₁₂H₂₅)₄ | ~794.71 | Four dodecyl groups | High hydrophobicity, low volatility |
| Tetravinylstannane | Sn(CH₂=CH)₄ | 226.88 | Four vinyl groups | Reactive, polarizable π-bonds |
| Trimethylstannane | Sn(CH₃)₄ | 178.83 | Four methyl groups | Volatile, high reactivity |
| Tetraethylstannane | Sn(C₂H₅)₄ | 234.94 | Four ethyl groups | Moderate reactivity, intermediate volatility |
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., dodecyl) reduce reactivity and increase hydrophobicity compared to smaller alkyl (methyl, ethyl) or unsaturated (vinyl) groups. This compound’s bulky substituents hinder nucleophilic attack on the tin center, making it less reactive than tetravinylstannane or trimethylstannane .
- Thermal Stability : The C-Sn bond strength and thermal decomposition temperature increase with larger alkyl groups. This compound is stable up to ~250°C, whereas trimethylstannane decomposes below 150°C .
Research Findings and Limitations
- Computational Studies: Molecular dynamics simulations predict that this compound’s long alkyl chains form ordered monolayers on surfaces, a property exploited in nanotechnology .
- Data Gaps: Limited studies on this compound’s environmental persistence and chronic toxicity exist compared to well-documented compounds like trimethylstannane .
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